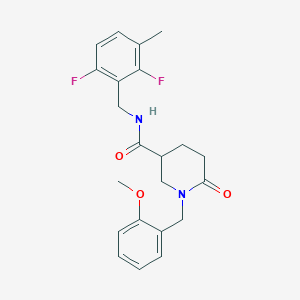

![molecular formula C18H22O3 B4931689 1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4931689.png)

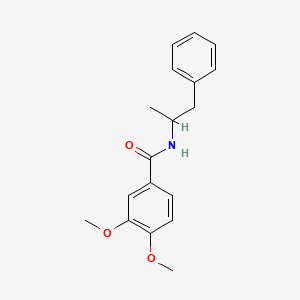

1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene” is a chemical compound . It is offered by Benchchem for various applications.

Synthesis Analysis

The synthesis of such compounds often involves electrophilic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This is followed by a second step where a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular formula of “1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene” is C18H22O4 . The structure of such compounds is often analyzed using various spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions of “1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene” likely involve electrophilic aromatic substitution . This is a common reaction type for aromatic compounds like benzene .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene” would depend on its structure. Ethers, which this compound is a type of, typically have two alkyl or aryl groups bonded to an oxygen atom .Applications De Recherche Scientifique

Structure: CH3−O−CH2−CH2−O−CH2−C6H4−OCH3\text{Structure: } \text{CH}_3 - \text{O} - \text{CH}_2 - \text{CH}_2 - \text{O} - \text{CH}_2 - \text{C}_6\text{H}_4 - \text{OCH}_3 Structure: CH3−O−CH2−CH2−O−CH2−C6H4−OCH3

a. Anti-Inflammatory Properties: The compound’s benzene ring and ether linkages suggest anti-inflammatory activity. Researchers explore its potential as a nonsteroidal anti-inflammatory drug (NSAID) or as an adjunct therapy for inflammatory conditions.

b. Analgesic Effects: Given its structural resemblance to NSAIDs, investigations focus on its analgesic properties. It may act via inhibition of cyclooxygenase (COX) enzymes, similar to other pain-relieving drugs.

c. Cardiovascular Health: The compound’s phenolic moiety hints at cardiovascular benefits. Studies explore its effects on blood pressure regulation, platelet aggregation, and endothelial function.

Organic Synthesis

The compound’s ether linkages and aromatic ring make it valuable in organic synthesis:

a. Benzylic Position Reactions: Due to its benzylic position, it can undergo nucleophilic substitutions or radical reactions. These transformations yield diverse products useful in organic chemistry .

Miscellaneous Applications

Beyond the above fields, consider these additional applications:

a. Flavor and Fragrance Industry: The compound’s aromatic character suggests potential as a flavor or fragrance component. Researchers explore its olfactory properties.

b. Agrochemicals: Investigations assess its pesticidal or herbicidal activity. Its unique structure may lead to novel agrochemicals.

Mécanisme D'action

Propriétés

IUPAC Name |

1-methoxy-3-[2-(3-propan-2-ylphenoxy)ethoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-14(2)15-6-4-8-17(12-15)20-10-11-21-18-9-5-7-16(13-18)19-3/h4-9,12-14H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSZSJJDLAFDDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OCCOC2=CC=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

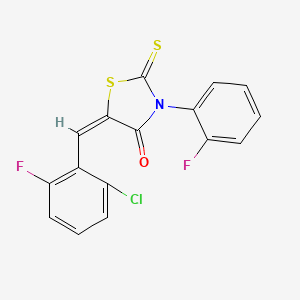

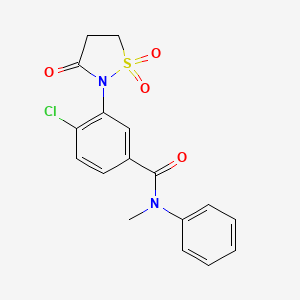

![5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)

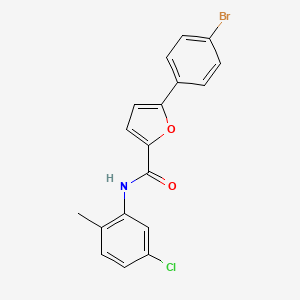

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)

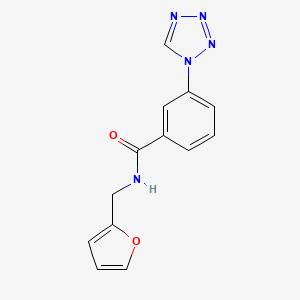

![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)

![11-(2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4931670.png)

![ethyl {2,4-dioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4931681.png)

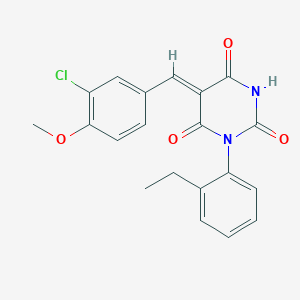

![5-{[(2-fluorophenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4931684.png)